molecular formula C6H2ClF3N2 B14184802 4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile CAS No. 850547-85-2

4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B14184802
CAS No.: 850547-85-2
M. Wt: 194.54 g/mol
InChI Key: DJHHEUOSBZXBOT-UHFFFAOYSA-N
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Description

4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound characterized by the presence of a pyrrole ring substituted with chlorine, trifluoromethyl, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, conversion from nitro group to amine, and bromination . These steps are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups.

    Substitution: The chlorine and trifluoromethyl groups can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or trifluoromethyl groups.

Scientific Research Applications

4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity to specific targets . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted heterocycles, such as:

Uniqueness

4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

850547-85-2

Molecular Formula

C6H2ClF3N2

Molecular Weight

194.54 g/mol

IUPAC Name

4-chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C6H2ClF3N2/c7-4-3(1-11)2-12-5(4)6(8,9)10/h2,12H

InChI Key

DJHHEUOSBZXBOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N1)C(F)(F)F)Cl)C#N

Origin of Product

United States

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